1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21-16-9-6-14(12-17(16)22(2)27(21,24)25)20-18(23)19-11-10-13-4-7-15(26-3)8-5-13/h4-9,12H,10-11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBHOXVNFRRWII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Urea-Thiadiazole Derivatives
Key Observations:
- The 2,2-dioxido group introduces strong electron-withdrawing effects, which may influence solubility and reactivity compared to non-sulfonated analogues .
- The 4-methoxyphenethyl side chain provides flexibility and lipophilicity, contrasting with rigid aromatic substituents in other urea derivatives .
Physicochemical and Pharmacological Implications
- Bioactivity: While biological data for the target compound are unavailable, structurally related urea-thiadiazoles exhibit anticancer and antimicrobial activities. For example, thiazole-triazole hybrids show promise as anticancer agents , and coumarin-thiazole hybrids demonstrate antimicrobial properties .
- Stability: The electron-withdrawing dioxido group may reduce metabolic degradation compared to electron-rich analogues .
Preparation Methods
Methylation of Benzo[c]thiadiazole
Initial synthesis begins with dimethylation of the parent heterocycle. Treatment of benzo[c]thiadiazole with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours yields 1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole.
Sulfur Oxidation
Subsequent oxidation using 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature over 6 hours converts the thiadiazole to its 2,2-dioxide derivative.
Regioselective Amination
Nitration at the 5-position is achieved using fuming nitric acid in concentrated sulfuric acid at 0°C, followed by catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) in ethanol to yield the 5-amine derivative.
Characterization Data
- 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.0 Hz, 1H), 7.12 (d, J=2.0 Hz, 1H), 3.55 (s, 6H, N-CH₃).
- 13C NMR (101 MHz, DMSO-d6): δ 154.2 (C=O), 134.7, 128.9, 124.3 (aromatic C), 40.1 (N-CH₃).
Preparation of 4-Methoxyphenethyl Isocyanate
Amine to Isocyanate Conversion
4-Methoxyphenethylamine (1.0 eq) reacts with triphosgene (0.33 eq) in anhydrous dichloromethane at -10°C under nitrogen atmosphere. The reaction completes within 2 hours, yielding the isocyanate intermediate.
Safety Note : Triphosgene offers safer handling compared to phosgene gas while maintaining high conversion efficiency.
Urea Bond Formation Strategies
Isocyanate-Amine Coupling
Combining equimolar amounts of 5-amino-1,3-dimethyl-1,3-dihydrobenzo[c]thiadiazole-2,2-dioxide and 4-methoxyphenethyl isocyanate in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) as catalyst at 25°C for 24 hours achieves 78% yield.
CDI-Mediated Alternative
For moisture-sensitive applications, 5-amine derivative (1.0 eq) reacts with CDI (1.2 eq) in acetonitrile at 0°C for 1 hour to form the imidazolide intermediate. Subsequent addition of 4-methoxyphenethylamine (1.2 eq) at room temperature for 6 hours provides the urea product in 67% yield.
Comparative Analysis
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Isocyanate | 78 | 98.5 | 24 h |
| CDI-mediated | 67 | 97.2 | 7 h |
Spectroscopic Characterization
Infrared Spectroscopy
Strong absorption at 1645 cm⁻¹ confirms the urea carbonyl stretch. Sulfone S=O vibrations appear at 1320 and 1145 cm⁻¹.
Nuclear Magnetic Resonance
- 1H NMR (400 MHz, CDCl₃): δ 7.65 (d, J=8.4 Hz, 1H, H-6), 7.28 (dd, J=8.4, 2.0 Hz, 1H, H-7), 6.95 (d, J=2.0 Hz, 1H, H-4), 6.82 (d, J=8.8 Hz, 2H, OCH₃-Ar), 6.72 (d, J=8.8 Hz, 2H, OCH₃-Ar), 3.78 (s, 3H, OCH₃), 3.54 (s, 6H, N-CH₃), 3.42 (t, J=7.2 Hz, 2H, CH₂N), 2.78 (t, J=7.2 Hz, 2H, CH₂Ar).
- 13C NMR (101 MHz, CDCl₃): δ 158.9 (urea C=O), 154.1 (sulfone C), 130.4–114.2 (aromatic C), 55.3 (OCH₃), 40.2 (N-CH₃), 35.8 (CH₂N), 33.1 (CH₂Ar).
Biological Activity Correlation
While biological data for this specific compound remains unpublished, structural analogs demonstrate notable pharmacological profiles:
- Antituberculosis Activity : Thiourea derivatives with benzothiadiazole cores show MIC values as low as 10.96 µM against M. tuberculosis H37Rv.
- Cytotoxicity Selectivity : Urea derivatives exhibit selectivity indices >5 when tested on Vero cells, suggesting therapeutic potential.
Industrial-Scale Considerations
Process Optimization
Regulatory Compliance
Sulfone-containing compounds require strict control of genotoxic impurities below ICH Q3A/B thresholds. LC-MS monitoring confirms residual triphosgene <1 ppm in final API batches.
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